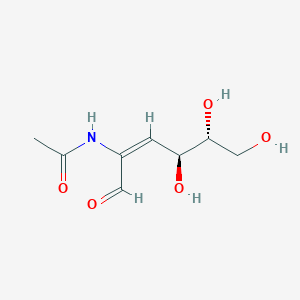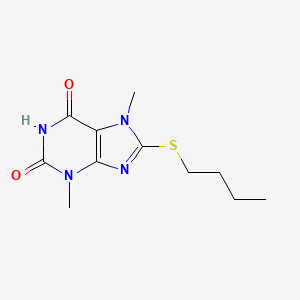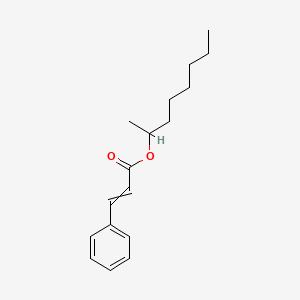
Ethyl 2-benzamidomethyl-3-oxobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-benzamidomethyl-3-oxobutyrate is an organic compound with the molecular formula C14H17NO4 It is a derivative of ethyl acetoacetate and benzamide, characterized by the presence of an ethyl ester group, a benzamide group, and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-benzamidomethyl-3-oxobutyrate can be synthesized through a multi-step process involving the condensation of ethyl acetoacetate with benzamide. One common method involves the use of a base catalyst to facilitate the Knoevenagel condensation reaction between ethyl acetoacetate and benzaldehyde, followed by the subsequent amidation with benzamide. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate the use of catalysts such as enzymes or metal complexes to enhance reaction efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-benzamidomethyl-3-oxobutyrate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzamides.
Applications De Recherche Scientifique
Ethyl 2-benzamidomethyl-3-oxobutyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of ethyl 2-benzamidomethyl-3-oxobutyrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Ethyl 2-benzamidomethyl-3-oxobutyrate can be compared with similar compounds such as:
Ethyl 3-methyl-2-oxobutyrate: Similar in structure but lacks the benzamide group.
Methyl 2-benzamidomethyl-3-oxobutanoate: Similar but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the presence of both the benzamide and ethyl ester groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H17NO4 |
|---|---|
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
ethyl 2-(benzamidomethyl)-3-oxobutanoate |
InChI |
InChI=1S/C14H17NO4/c1-3-19-14(18)12(10(2)16)9-15-13(17)11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3,(H,15,17) |
Clé InChI |
CJPBHMDXYSWKLM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CNC(=O)C1=CC=CC=C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


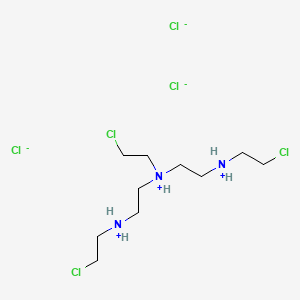

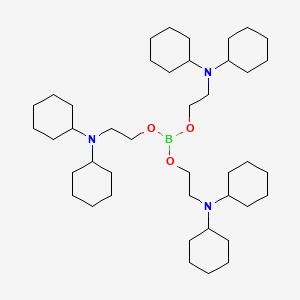
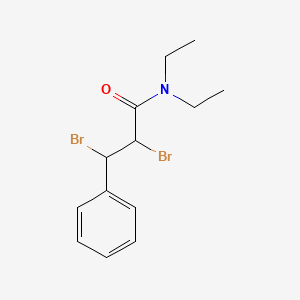
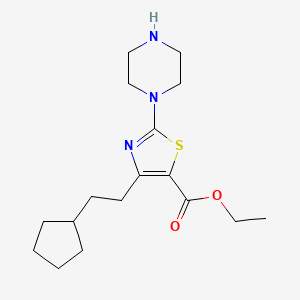

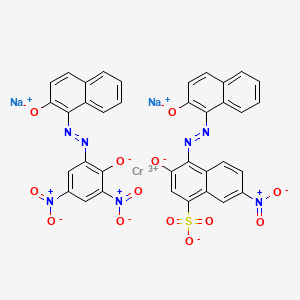
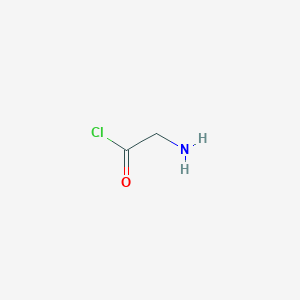
![3-(1-Ethylpiperidin-3-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B13766180.png)
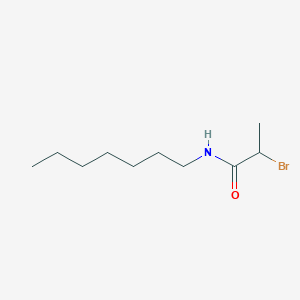
![N~1~,N~1~-Diethyl-N~2~-[3-(2-methyl-2H-naphtho[2,3-d][1,3]dioxol-2-yl)propyl]ethane-1,2-diamine--hydrogen chloride (1/2)](/img/structure/B13766190.png)
